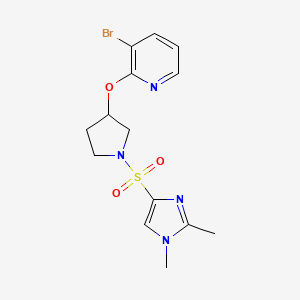
4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, also known as DEET, is a widely used insect repellent. DEET is a synthetic compound that was first developed by the United States Army in the 1940s. Since then, DEET has become one of the most commonly used insect repellents in the world. DEET is effective against a wide variety of insects, including mosquitoes, ticks, and fleas. The purpose of
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Mechanisms
The study conducted by Amalʼchieva et al. (2022) explores the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents, leading to the formation of complex structures like benzopyrroloxazine(ones). Quantum-chemical calculations were utilized to understand the reaction mechanisms, indicating the influence of substrate structure on the reaction outcomes. This research highlights the compound's role in synthetic organic chemistry, particularly in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Spectroscopy and Structural Analysis
Fernandes et al. (2017) performed a comprehensive analysis of a chloramphenicol derivative, which shares structural similarities with 4-oxobutanoic acid derivatives. The study utilized vibrational spectroscopy and single-crystal X-ray diffraction to elucidate the compound's structure. Such analyses are crucial for understanding the compound's interactions and stability, which could inform its potential applications in drug design and other fields (Fernandes, Júnior, Porto, Ferreira, Flores, Corrêa, Santos, Oliveira, & Machado, 2017).
Enzyme-linked Immunosorbent Assay (ELISA) Development
The research by Zhang et al. (2008) on the development of a sensitive ELISA for analyzing organophosphorous insecticides in fruit samples introduces haptens structurally related to 4-oxobutanoic acid derivatives. This study demonstrates the compound's utility in developing analytical tools for environmental and food safety applications, highlighting its role in creating sensitive and specific assays for contaminant detection (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
Molecular Docking and Biological Activities
Vanasundari et al. (2018) presented a comparative study on the docking, vibrational, structural, electronic, and optical properties of certain butanoic acid derivatives. The study's findings on molecular docking suggest these compounds' potential to inhibit specific growth factors, indicating their possible applications in medicinal chemistry and drug discovery (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Eigenschaften
IUPAC Name |
4-(2,6-diethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-3-11-6-5-7-12(4-2)15(11)18-14(20)10-13(16(21)22)17-8-9-19/h5-7,13,17,19H,3-4,8-10H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWMALHCPFSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)





![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)



![Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2884683.png)


